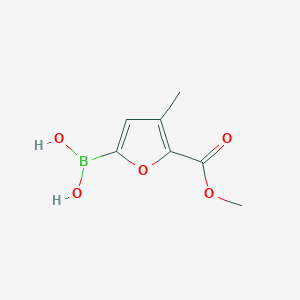
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid is an organic compound with the molecular formula C7H9BO5. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Medicine: Research is ongoing into its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials
作用机制
The mechanism of action of (5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid involves its ability to form stable complexes with various biomolecules. This is primarily due to the boron atom’s ability to form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
(5-(Methoxycarbonyl)furan-2-yl)boronic acid: Similar structure but lacks the methyl group at the 4-position.
5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a boronic acid group
Uniqueness
(5-(Methoxycarbonyl)-4-methylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications and research contexts.
属性
分子式 |
C7H9BO5 |
|---|---|
分子量 |
183.96 g/mol |
IUPAC 名称 |
(5-methoxycarbonyl-4-methylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO5/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3,10-11H,1-2H3 |
InChI 键 |
FOBHFMUQCKBJFE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(O1)C(=O)OC)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















